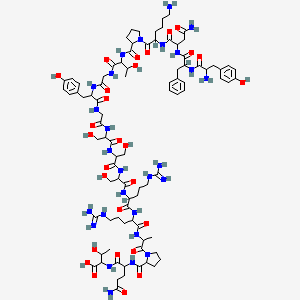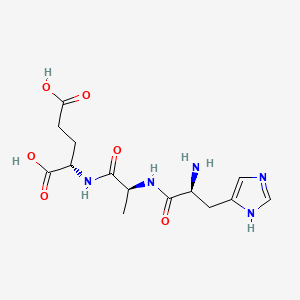
116826-37-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Calmodulin-Dependent Protein Kinase II (281-309) is synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. Each amino acid addition involves deprotection, coupling, and washing steps to ensure the purity of the peptide .
Industrial Production Methods
The industrial production of this peptide involves large-scale solid-phase peptide synthesis. Automated peptide synthesizers are used to streamline the process, allowing for the efficient production of high-purity peptides. The final product is cleaved from the resin, purified using high-performance liquid chromatography, and lyophilized to obtain the desired peptide in a stable form .
Chemical Reactions Analysis
Types of Reactions
Calmodulin-Dependent Protein Kinase II (281-309) undergoes various chemical reactions, including:
Oxidation: The peptide can undergo oxidation reactions, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds formed between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are used under mild conditions to oxidize methionine and cysteine residues.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used reducing agents for disulfide bonds.
Substitution: Site-directed mutagenesis or solid-phase peptide synthesis with modified amino acids is employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized methionine and cysteine residues.
Reduction: Free thiol groups from reduced disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Calmodulin-Dependent Protein Kinase II (281-309) has several scientific research applications:
Chemistry: Used as a model peptide to study protein-protein interactions and enzyme kinetics.
Biology: Investigated for its role in cellular signaling pathways and synaptic plasticity.
Medicine: Explored as a potential therapeutic target for neurological disorders and cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic assays.
Mechanism of Action
The mechanism of action of Calmodulin-Dependent Protein Kinase II (281-309) involves its interaction with calcium/calmodulin. Upon binding to calcium/calmodulin, the kinase undergoes a conformational change that activates its enzymatic activity. This activation leads to the phosphorylation of target proteins, which modulates various cellular processes, including synaptic plasticity and memory formation .
Comparison with Similar Compounds
Similar Compounds
Calmodulin-Dependent Protein Kinase II (290-309): Another peptide fragment of the same kinase with similar biological activity.
Calmodulin-Dependent Protein Kinase II (1-20): A different fragment of the kinase with distinct functional properties.
Calmodulin-Dependent Protein Kinase II (310-330): A peptide fragment involved in different regulatory mechanisms.
Uniqueness
Calmodulin-Dependent Protein Kinase II (281-309) is unique due to its specific sequence and functional role in calcium/calmodulin-dependent protein kinase II activation. This peptide fragment is critical for understanding the kinase’s regulatory mechanisms and its involvement in synaptic plasticity and memory formation .
Properties
CAS No. |
116826-37-0 |
|---|---|
Molecular Formula |
C₁₄₆H₂₅₄N₄₆O₃₉S₃ |
Molecular Weight |
3374.06 |
sequence |
One Letter Code: MHRQETVDCLKKFNARRKLKGAILTTMLA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






